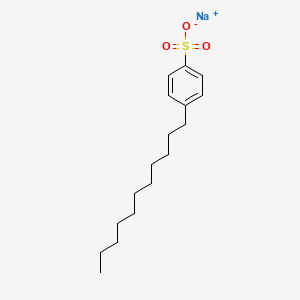

4-Undecylbenzenesulfonic acid sodium salt

Description

Historical Context and Evolution of Research on Alkylbenzenesulfonates

The journey of alkylbenzenesulfonates began in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). These synthetic detergents offered superior cleaning performance in hard water compared to traditional soaps. However, by the 1960s, significant environmental concerns arose due to the poor biodegradability of the highly branched alkyl chains of BAS. This led to widespread issues such as the formation of persistent foam in waterways.

This environmental pressure spurred a pivotal shift in the detergent industry and in chemical research towards the development of linear alkylbenzene sulfonates (LAS). LAS, with their straight alkyl chains, were found to be significantly more biodegradable, addressing the major drawback of their predecessors. This transition marked a crucial step in the development of more environmentally conscious cleaning products. Since this shift, LAS have become the most widely used synthetic anionic surfactants globally.

Significance of 4-Undecylbenzenesulfonic Acid Sodium Salt in Contemporary Chemical Science

This compound is a specific congener within the LAS family, characterized by an 11-carbon alkyl chain attached to the benzene (B151609) ring at the fourth position. Its significance in contemporary chemical science stems from its amphiphilic nature, possessing both a hydrophobic undecyl chain and a hydrophilic sulfonate group. This structure makes it an effective surfactant, capable of reducing the surface tension of water and facilitating the emulsification of oils and fats. ontosight.ai

This compound is a key ingredient in a wide array of products, including laundry detergents, household cleaners, and personal care items like shampoos and soaps. ontosight.ai Beyond its primary role as a surfactant, it also serves as an intermediate in the synthesis of various other chemical compounds. ontosight.ai The study of this specific salt contributes to the broader understanding of structure-property relationships in surfactants, informing the design of new molecules with tailored performance and environmental profiles.

Scope and Research Trajectories of Studies on the Compound

Current research on this compound and related LAS compounds is multifaceted, focusing on several key areas:

Environmental Fate and Biodegradability: A primary research trajectory continues to be the environmental behavior of LAS. Studies investigate the rates and mechanisms of biodegradation in various environmental compartments, such as soil and water. Research has shown that LAS, including the C11 variant, are readily biodegradable under aerobic conditions. researchgate.net However, the rate of degradation can be influenced by factors such as temperature and the presence of other substances.

Ecotoxicity: Understanding the impact of this compound on aquatic and terrestrial organisms is another critical area of research. Studies focus on determining the toxicity to various species to establish safe environmental concentrations. Generally, linear alkylbenzene sulfonates are considered to have low toxicity to humans and the environment, but their effects on aquatic life are a subject of ongoing study. ontosight.ai

Structure-Function Relationships: Researchers are exploring how the length of the alkyl chain and the position of the phenyl group influence the surfactant's properties. This includes its cleaning efficacy, foaming characteristics, and interaction with other components in a formulation. The undecyl (C11) chain length represents a balance between hydrophobicity and water solubility, contributing to its versatile performance.

Analytical Methods: The development of sensitive and specific analytical methods for the detection and quantification of this compound in environmental samples and commercial products is an ongoing research effort. This is crucial for monitoring its environmental levels and ensuring product quality.

Interactive Data Tables

Below are tables summarizing key data for 4-undecylbenzenesulfonic acid and its sodium salt, compiled from various scientific sources.

Table 1: Physicochemical Properties of 4-Undecylbenzenesulfonic Acid

| Property | Value | Source |

| Molecular Formula | C17H28O3S | PubChem |

| Molecular Weight | 312.5 g/mol | PubChem |

| LogP | 5.74480 | LookChem lookchem.com |

| PSA (Polar Surface Area) | 65.58000 | LookChem lookchem.com |

| IUPAC Name | 4-undecylbenzenesulfonic acid | PubChem |

Table 2: GHS Hazard Classification for 4-Undecylbenzenesulfonic Acid

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

Source: PubChem nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-undecylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(15-13-16)21(18,19)20;/h12-15H,2-11H2,1H3,(H,18,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXSRNGXHHCIMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20466-34-6 | |

| Record name | Benzenesulfonic acid, 4-undecyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020466346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Strategies and Derivatization Methodologies for 4 Undecylbenzenesulfonic Acid Sodium Salt

Novel Synthetic Pathways for Undecylbenzenesulfonic Acid Precursors

The cornerstone of producing 4-undecylbenzenesulfonic acid sodium salt lies in the synthesis of its precursor, undecylbenzene (B49552). Traditional methods are being challenged by innovative approaches that promise higher yields, greater selectivity for the desired linear alkylbenzene (LAB), and more environmentally benign processes.

Catalyst Development in Alkylation Reactions

The alkylation of benzene (B151609) with undecene is a critical step in the synthesis of the undecylbenzene precursor. Significant advancements have been made in the development of catalysts to replace traditional and often hazardous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF).

Modern catalyst development is centered on solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and easier separation from the reaction products. abb.comresearchgate.net Zeolites, with their shape-selective properties, have emerged as promising catalysts. Beta zeolites, characterized by their 12-membered ring channels, have demonstrated high selectivity for the formation of 2-undecylbenzene, a preferred isomer for producing biodegradable surfactants. researchgate.net The microporous structure of zeolites can, however, limit the diffusion of bulky molecules. To address this, composite materials like AlMCM-41/Beta zeolite have been developed, which combine the shape selectivity of zeolites with the improved mass transport properties of mesoporous materials. bohrium.comiitm.ac.in These composite catalysts have shown significant improvements in catalytic activity and selectivity towards the desired 2-dodecylbenzene isomer in similar long-chain alkylbenzene syntheses. iitm.ac.in

Ionic liquids, particularly those based on chloroaluminates, are also being investigated as alternative catalysts for benzene alkylation. ionike.comresearchgate.net These catalysts can exhibit superacidity, leading to high conversion rates of olefins. ionike.com Research has shown that the acidity and performance of ionic liquids can be modified, and they can be reused with minimal loss of activity. researchgate.net Immobilized ionic liquids on solid supports are being explored to combine the catalytic advantages of ionic liquids with the practical benefits of heterogeneous catalysis.

Furthermore, solid acid catalysts based on tungstophosphoric acid supported on silica (B1680970) have been shown to be highly active and selective in the alkylation of benzene with long-chain olefins. researchgate.net These catalysts offer a potential environmentally friendly alternative to traditional liquid acids.

| Catalyst Type | Key Features | Advantages |

| Zeolites (e.g., Beta) | Shape-selective microporous structure | High selectivity for linear isomers (e.g., 2-phenylalkane), leading to more biodegradable products. |

| Composite Catalysts (e.g., AlMCM-41/Beta) | Combines microporous and mesoporous structures | Improved diffusion of reactants and products, enhancing catalytic activity and stability. |

| Ionic Liquids (e.g., Chloroaluminates) | Can exhibit superacidity, tunable properties | High conversion rates, potential for reuse. |

| Supported Solid Acids (e.g., WP on SiO2) | Heterogeneous, strong acidity | Environmentally safer than liquid acids, good activity and selectivity. |

Optimization of Sulfonation Processes

The sulfonation of undecylbenzene to produce undecylbenzenesulfonic acid is a highly exothermic reaction that requires careful control to ensure high product quality and minimize the formation of by-products. The predominant industrial method involves the reaction of linear alkylbenzene with sulfur trioxide (SO₃). mdpi.comacs.orgresearchgate.net

Modern sulfonation technology heavily relies on falling film reactors (FFRs). researchgate.netheraproject.com These reactors provide a short residence time and efficient heat and mass transfer, which are crucial for controlling the reaction and obtaining a high-quality product. acs.orgresearchgate.net Research has focused on optimizing the design and operating conditions of FFRs. For instance, the use of corrugated wall falling film reactors has been investigated to enhance turbulence and improve the active matter content in the product. researchgate.net

Computational studies have also played a role in understanding the reaction pathways in FFRs, leading to process modifications that have increased conversion rates by 0.5 to 1% and eliminated conversion losses during storage. mdpi.comacs.org The optimization of parameters such as the SO₃ to feed molar ratio and the SO₃-in-air concentration is critical for achieving the desired product specifications. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of surfactants to minimize environmental impact and enhance sustainability.

Solvent-Free Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. In the context of sulfonation, solvent-free protocols are being explored. While traditional sulfonation processes can use solvents, modern approaches with falling film reactors often operate without the need for a solvent. Research has also demonstrated the feasibility of solvent-free sulfonation of other aromatic compounds in microreactors, suggesting a potential avenue for the synthesis of undecylbenzenesulfonic acid. acs.org

Sustainable Catalyst Systems for Production

The development of sustainable catalysts is a major focus in the green synthesis of this compound. This includes catalysts that are derived from renewable resources, are biodegradable, and can be easily recycled and reused.

| Green Chemistry Approach | Description | Potential Benefits |

| Solvent-Free Synthesis | Conducting reactions without the use of volatile organic solvents. | Reduced environmental pollution, improved safety, and lower processing costs. |

| Biomass-Derived Catalysts | Utilizing catalysts synthesized from renewable resources like biomass. | Reduced reliance on fossil fuels, biodegradability, and lower environmental impact. |

| Biodegradable Catalysts | Employing catalysts, such as functionalized chitosan, that can be broken down by natural processes. | Minimized long-term environmental persistence and waste accumulation. |

Functionalization and Derivatization Studies of the Benzene Ring and Alkyl Chain

To enhance the performance and expand the applications of this compound, researchers are exploring methods to functionalize and derivatize both the benzene ring and the alkyl chain. These modifications can alter the surfactant's properties, such as its interfacial tension reduction, emulsification ability, and foaming characteristics.

Studies on the derivatization of similar surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), provide insights into potential strategies. For example, SDBS has been reacted with formaldehyde to produce multifunctional surfactants with enhanced oil-displacement efficiency. mdpi.comnih.govresearchgate.net This suggests that the benzene ring of this compound could be a target for introducing new functional groups.

Derivatization techniques can also be employed to increase the volatility of the molecule for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis. inchem.org While specific studies on the halogenation or nitration of the benzene ring of 4-undecylbenzenesulfonic acid are not prevalent in the reviewed literature, these are common electrophilic aromatic substitution reactions that could potentially be applied to introduce further functionality.

The alkyl chain also presents opportunities for modification. The initial biodegradation of linear alkylbenzene sulfonates occurs through the omega-oxidation of the terminal carbon of the alkyl chain, followed by beta-oxidation. scielo.org.mxnih.govresearchgate.netcleaninginstitute.orgwho.int Understanding this pathway could open doors for enzymatic or chemical modifications at the end of the alkyl chain to introduce specific functionalities. While direct studies on the oxidation or cross-linking of the alkyl chain of this compound for derivatization are limited, the principles of alkane functionalization could be applied to create novel surfactant structures with tailored properties.

Synthesis of Structurally Modified Analogs

The performance of this compound can be significantly altered by modifying its molecular architecture. Research in this area has explored variations in the alkyl chain and the introduction of additional functional groups to the aromatic ring.

One key area of investigation is the synthesis of branched-chain alkylbenzenesulfonates . Unlike their linear counterparts, branched analogs can exhibit different interfacial properties, such as critical micelle concentration (CMC) and surface tension reduction. The synthesis of these analogs typically involves the Friedel-Crafts alkylation of benzene with a branched alkene, followed by sulfonation and neutralization. For instance, the synthesis of sodium branched-alkylbenzenesulfonates with additional alkyl substituents has been reported, demonstrating that the length and position of these branches have a key effect on the surfactant's adsorption properties.

Another approach involves the synthesis of bio-based branched alkylbenzene sulfonates . For example, a novel bio-based branched heptadecylbenzene sulfonate has been synthesized from oleic acid through a four-step route involving alkylation, decarboxylation, sulfonation, and neutralization. This approach offers a renewable alternative to petroleum-based feedstocks and contributes to the structural diversity of available surfactants atamanchemicals.com.

Furthermore, the introduction of other functional groups onto the benzene ring can impart novel properties. For example, the synthesis of benzenesulfonamide derivatives bearing functionalized imidazole moieties has been explored, showcasing the versatility of the benzenesulfonic acid scaffold for creating compounds with specific biological or chemical activities mdpi.com. While not directly 4-undecylbenzenesulfonic acid, these studies provide a blueprint for the synthesis of functionally diverse analogs.

The table below summarizes different approaches to synthesizing structurally modified analogs of alkylbenzenesulfonates.

| Analog Type | Synthetic Approach | Key Features |

| Branched-Chain Alkylbenzenesulfonates | Friedel-Crafts alkylation with branched alkenes, followed by sulfonation and neutralization. | Modified interfacial properties (e.g., CMC, surface tension). researchgate.net |

| Bio-Based Branched Alkylbenzenesulfonates | Alkylation, decarboxylation, sulfonation, and neutralization of renewable feedstocks like oleic acid. | Renewable sourcing, unique surface behavior. atamanchemicals.com |

| Functionalized Benzenesulfonamides | Introduction of functional groups (e.g., imidazole) onto the benzene ring. | Potential for specific biological or chemical activities. mdpi.com |

Investigation of Esterification and Amidation Routes

The sulfonic acid group of 4-undecylbenzenesulfonic acid is a versatile functional handle for further derivatization through esterification and amidation reactions. These reactions allow for the covalent attachment of various molecular fragments, leading to new compounds with tailored properties.

Esterification of alkylbenzenesulfonic acids can be achieved by reacting the sulfonic acid with an alcohol. Notably, 4-dodecylbenzenesulfonic acid (DBSA), a close structural analog of 4-undecylbenzenesulfonic acid, has been successfully employed as an efficient catalyst for the synthesis of oleic acid-based wax esters at mild temperatures. In this context, DBSA acts as a surfactant-type Brønsted acid catalyst, facilitating the esterification of carboxylic acids and alcohols even in the presence of water researchgate.netmdpi.com. This dual role as a reactant and a catalyst in related systems highlights a potential route for the self-catalyzed or acid-catalyzed esterification of 4-undecylbenzenesulfonic acid itself with various alcohols to produce sulfonate esters.

The general mechanism for Fischer esterification, which is relevant here, involves the protonation of the carboxylic acid (or in this case, the alcohol by the sulfonic acid), followed by nucleophilic attack of the alcohol (or the sulfonate anion), dehydration, and deprotonation to yield the ester masterorganicchemistry.com.

Amidation of 4-undecylbenzenesulfonic acid can be explored through several synthetic routes. A common method for forming sulfonamides is the reaction of the corresponding sulfonyl chloride with an amine. Therefore, converting 4-undecylbenzenesulfonic acid to its sulfonyl chloride derivative would be the first step, followed by reaction with a primary or secondary amine.

Alternatively, direct amidation of the sulfonic acid with an amine at elevated temperatures is also a possibility, analogous to the formation of amides from carboxylic acids and amines via the dehydration of their ammonium (B1175870) salts sci-hub.cat. Furthermore, patents describe the neutralization of alkylbenzenesulfonic acids with various amines, such as monoethanolamine, diethanolamine, and triethanolamine, to form amine salts google.comresearchgate.net. While these are ionic interactions, they represent a starting point for investigating conditions that could favor covalent amide bond formation.

The table below outlines potential routes for the esterification and amidation of 4-undecylbenzenesulfonic acid.

| Derivatization | Reagents | Potential Conditions | Product |

| Esterification | Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄) or self-catalyzed, heat | 4-Undecylbenzenesulfonate ester |

| Amidation | Amine (R-NH₂) | 1. Convert to sulfonyl chloride, then react with amine. 2. Direct reaction with amine at high temperature. | 4-Undecylbenzenesulfonamide |

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling the formation of byproducts. The key steps in its synthesis are the sulfonation of undecylbenzene and the subsequent neutralization of the resulting sulfonic acid.

Kinetic Studies of Key Synthetic Steps

The primary synthetic step, the sulfonation of the aromatic ring, is an electrophilic aromatic substitution reaction. Kinetic studies of the sulfonation of linear alkylbenzenes (LAB) with sulfur trioxide (SO₃) have shown the reaction to be rapid and exothermic researchgate.net. The reaction rate is influenced by several factors, including temperature, reactant concentrations, and the nature of the solvent.

A detailed kinetic study of linear alkylbenzene sulfonation in a semi-batch reactor indicated that the reaction can be modeled using a first-order rate expression with respect to the substrate under certain conditions scribd.com. The Arrhenius equation, which relates the rate constant to temperature and activation energy, is crucial for modeling and controlling the sulfonation process. However, it has been noted that the commonly accepted mechanism for aromatic sulfonation by sulfur trioxide may not fully apply to alkylbenzene sulfonation, suggesting that alternative reaction pathways may be at play researchgate.net.

The table below presents a conceptual summary of factors influencing the kinetics of alkylbenzene sulfonation.

| Parameter | Effect on Reaction Rate | Significance |

| Temperature | Increases rate, but can lead to side reactions and charring if not controlled. | Crucial for process control and product quality. |

| Reactant Concentration | Higher concentrations generally increase the rate. | Affects reactor design and throughput. |

| Molar Ratio (SO₃:LAB) | Influences the extent of sulfonation and byproduct formation. | Key for optimizing yield and purity. |

| Mixing | Good mixing is essential for mass and heat transfer in this fast, heterogeneous reaction. | Prevents localized overheating and ensures uniform product. |

Mechanistic Intermediates in Sulfonation and Neutralization

The sulfonation of undecylbenzene with sulfur trioxide is believed to proceed through a series of reactive intermediates. The electrophile in this reaction is SO₃. The mechanism involves the attack of the electron-rich aromatic ring of undecylbenzene on the sulfur atom of SO₃. This forms a zwitterionic intermediate, often referred to as a σ-complex or an arenium ion. This intermediate is stabilized by resonance, with the positive charge delocalized over the benzene ring.

In the subsequent step, a base (which could be another molecule of undecylbenzene, the sulfonic acid product, or trace amounts of water) removes a proton from the carbon atom bearing the sulfonate group, restoring the aromaticity of the ring and forming 4-undecylbenzenesulfonic acid.

It has been proposed that intermediates such as pyrosulfonic acid and sulfonic anhydride can also be formed during the sulfonation process, which can then react with unreacted alkylbenzene or water to yield the desired sulfonic acid researchgate.net.

The neutralization of 4-undecylbenzenesulfonic acid with sodium hydroxide is an acid-base reaction. The sulfonic acid is a strong acid and readily donates a proton to the hydroxide ion, a strong base.

The reaction is as follows:

C₁₁H₂₃-C₆H₄-SO₃H + NaOH → C₁₁H₂₃-C₆H₄-SO₃⁻Na⁺ + H₂O

The primary species in the aqueous solution of the acid are the hydronium ion (H₃O⁺) and the 4-undecylbenzenesulfonate anion (C₁₁H₂₃-C₆H₄-SO₃⁻). Upon the addition of sodium hydroxide, the hydroxide ions (OH⁻) react with the hydronium ions. As the hydronium ions are consumed, more sulfonic acid molecules dissociate to maintain the equilibrium, until all the sulfonic acid has been converted to its sodium salt. The resulting solution contains sodium cations (Na⁺) and 4-undecylbenzenesulfonate anions.

Fundamental Investigations into the Self Assembly and Supramolecular Architectures of 4 Undecylbenzenesulfonic Acid Sodium Salt

Micellization Phenomena and Critical Micelle Concentration Determination Methodologies

The primary and most well-understood self-assembly process for surfactants in solution is the formation of micelles. This phenomenon is characterized by the critical micelle concentration (CMC), defined as the specific concentration above which surfactant monomers begin to aggregate into micelles. wikipedia.orgkruss-scientific.com Below the CMC, the surfactant primarily exists as individual molecules (monomers), which tend to accumulate at interfaces, significantly reducing the surface tension of the solution. Once the CMC is reached, the surface tension remains relatively constant, as additional surfactant molecules preferentially form micelles in the bulk solution. wikipedia.orgkruss-scientific.com

The determination of the CMC is crucial for characterizing any surfactant. Several methodologies are employed, each monitoring a different physicochemical property of the solution that changes abruptly at the onset of micellization. wikipedia.org

Tensiometry : This is a common method that measures the surface tension of a solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly with increasing concentration. kruss-scientific.com

Fluorescence Spectroscopy : This sensitive technique utilizes fluorescent probes that have different fluorescence behaviors in polar (the bulk solvent) and non-polar (the micellar core) environments. rsc.org A sharp change in the fluorescence intensity or emission wavelength of the probe upon its inclusion into the newly formed micelles indicates the CMC. rsc.org

The following table provides representative CMC values for linear alkylbenzene sulfonate surfactants, illustrating the typical concentration range for micelle formation.

| Surfactant Name | Temperature (°C) | CMC (mM) |

| Sodium Dodecylbenzenesulfonate (SDBS) | 25 | ~1.2 - 1.5 |

| Sodium Decylbenzenesulfonate | 25 | ~3.3 |

| 4-Dodecylbenzene sulfonic acid (acid form) | Not specified | ~0.53 |

Note: The CMC for 4-undecylbenzenesulfonic acid sodium salt is expected to be in a similar range to its close structural analog, sodium dodecylbenzenesulfonate. Data for the acid form is included for comparison. researchgate.netrsc.org

The spontaneous aggregation of surfactant molecules into micelles is explained by several theoretical models that consider the thermodynamic driving forces involved.

Mass-Action Model : This model treats micelle formation as a reversible chemical equilibrium between monomers (S) and micelles of a specific aggregation number (n), represented as nS ⇔ Sₙ. nih.govmpg.de The equilibrium is governed by a micellization constant, Kₙ. This model successfully describes the sharp onset of micellization and is particularly useful for systems that form micelles with a narrow size distribution. mpg.de It is considered a cooperative phenomenon, where the initial formation of a small aggregate facilitates the addition of more monomers. mpg.de

Phase Separation Model : This simpler model considers micelles as a distinct pseudophase that separates from the solution when the monomer concentration reaches the CMC. aip.org The CMC is viewed as the saturation concentration of the monomer in the aqueous phase. Above this concentration, any added surfactant contributes to the micellar phase, while the monomer concentration remains constant at the CMC. This model is useful for its simplicity but does not account for the specific size or shape of the micelles. aip.org

Geometric Packing Parameter : A more predictive, semi-quantitative model is based on the concept of the geometric packing parameter, P = v / (aₑ * l), introduced by Israelachvili. mpg.de This parameter relates the volume of the hydrophobic tail (v), the effective area of the headgroup at the aggregate interface (aₑ), and the maximum extended length of the tail (l). The value of P can predict the geometry of the aggregate:

P < 1/3: Spherical micelles

1/3 < P < 1/2: Cylindrical or rod-like micelles

1/2 < P < 1: Vesicles or flexible bilayers

P ≈ 1: Planar bilayers

P > 1: Inverted structures (e.g., reverse micelles)

For this compound, the balance between the bulky benzenesulfonate (B1194179) headgroup and the flexible undecyl tail dictates the packing parameter and thus the initial formation of spherical or slightly ellipsoidal micelles.

The micellization of this compound is highly sensitive to the properties of the solvent and the presence of electrolytes.

Effect of Solvent : The primary driving force for micellization in water is the hydrophobic effect. The addition of organic co-solvents (e.g., ethanol, ethylene (B1197577) glycol) to the aqueous solution generally makes the solvent more non-polar, which reduces the hydrophobic effect. nih.gov This leads to a less favorable aggregation process, typically resulting in an increase in the CMC and a decrease in the micelle aggregation number. nih.gov The organic molecules can also accumulate at the micelle-solvent interface, further altering the aggregation behavior. nih.gov

Effect of Counterion : As an anionic surfactant, the aggregation of undecylbenzenesulfonate anions is opposed by electrostatic repulsion between their negatively charged headgroups. The sodium (Na⁺) counterions present in the solution are attracted to the micelle surface, where they partially neutralize this repulsion. Adding an inert electrolyte with a common counterion (e.g., NaCl) increases the concentration of Na⁺ in the bulk solution. researchgate.net This increased counterion concentration more effectively shields the electrostatic repulsion between the headgroups, making micelle formation more favorable. researchgate.net Consequently, the addition of salt typically leads to:

A decrease in the CMC. researchgate.net

An increase in the micelle aggregation number (Nagg), as the reduced repulsion allows more monomers to pack into a single micelle. csun.edu

A potential transition from spherical to rod-like micelles at higher salt concentrations, as predicted by the change in the effective headgroup area (aₑ) and the packing parameter.

The degree of counterion binding (β) to the micelle is a key parameter, representing the fraction of counterions associated with the micelle. This value is crucial for understanding the electrostatic interactions governing micellar stability and growth. researchgate.net

Formation and Characterization of Vesicular and Liposomal Structures

While micelles are the most common aggregates for single-chain surfactants, under certain conditions, these amphiphiles can form more complex bilayer structures known as vesicles. Vesicles are hollow, spherical aggregates composed of one or more concentric bilayers enclosing an aqueous core.

The formation of vesicles from single-chain surfactants like 4-undecylbenzenesulfonic acid is a topic of significant research interest. Unlike double-chain phospholipids, which readily form bilayers, single-chain amphiphiles must overcome geometric constraints. Studies on the closely related 4-dodecylbenzene sulfonic acid (DBSA) have shown that a transition from micelles to vesicles can occur as the surfactant concentration increases. rsc.org

The key mechanisms enabling this transition are believed to be:

Intermolecular Hydrogen Bonding : For the acid form (DBSA), strong hydrogen bonding between the sulfonic acid headgroups can effectively increase the headgroup cohesion, reduce the effective headgroup area, and favor the formation of a less-curved bilayer structure. rsc.org

Interdigitated Chain Packing : In the bilayer, the hydrophobic alkyl chains from opposing leaflets can interdigitate. This arrangement allows for a more compact packing of single chains, stabilizing the planar bilayer structure required for vesicle formation. rsc.org

Catanionic Mixtures : Spontaneous vesicle formation is also common in mixtures of anionic and cationic surfactants. nih.gov For instance, mixing this compound with a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can lead to strong electrostatic attraction between the oppositely charged headgroups. This forms a salt-like complex with a near-zero net charge and a double-tailed character, which readily assembles into vesicles. nih.govumd.edu

A primary application of vesicles is the encapsulation of molecules within their aqueous core or lipid bilayer for protection and delivery. mdpi.com

Encapsulation Efficiency (EE) : This parameter quantifies the percentage of the initial amount of a substance that is successfully entrapped within the vesicles during their formation. nih.gov It is highly dependent on both the properties of the encapsulated molecule (the "guest") and the vesicle preparation method.

Hydrophilic Guests : Water-soluble molecules are encapsulated in the aqueous interior. The EE for these guests is often related to the total internal volume of the vesicles. nih.gov

Hydrophobic Guests : Lipophilic molecules are partitioned into the hydrophobic bilayer. The EE for these guests can be very high, often approaching 100%, depending on their compatibility with the alkyl chains. nih.gov

Electrostatic Interactions : For vesicles with a net surface charge, such as those formed from this compound, the encapsulation of charged guest molecules is strongly influenced by electrostatic attraction or repulsion. umd.edu Oppositely charged guests can have significantly higher encapsulation efficiencies. umd.edu

Release Kinetics : This describes the rate at which an encapsulated guest molecule is released from the vesicle into the surrounding medium. The release profile is often biphasic: an initial burst release of guest molecules adsorbed on the vesicle surface, followed by a slower, sustained release of the entrapped molecules. mdpi.com The release rate is governed by the permeability of the bilayer, which is influenced by factors such as the packing density of the alkyl chains, temperature, and the presence of other components in the bilayer. researchgate.net

The following table presents illustrative data on how guest molecule properties can affect encapsulation in surfactant-based vesicles.

| Guest Molecule | LogP (Octanol/Water) | Location in Vesicle | Typical Encapsulation Efficiency (%) |

| Carboxyfluorescein | ~-1.0 | Aqueous Core | 10 - 25% |

| Doxorubicin | ~1.27 | Bilayer/Interface | 20 - 50% (charge dependent) |

| Ibuprofen | ~3.97 | Bilayer | > 80% |

Note: This table is illustrative, based on data for various vesicular systems, to demonstrate the principles of encapsulation. Specific values for this compound vesicles would require experimental determination. umd.edunih.gov

Liquid Crystalline Phases and Mesophase Transitions Research

At higher concentrations, typically above 20-30% by weight in water, surfactants like this compound cease to form discrete micelles and instead organize into extended, ordered structures known as lyotropic liquid crystalline phases. These phases possess a degree of order that is intermediate between a true crystalline solid and an isotropic liquid. The specific phase formed depends on concentration, temperature, and the presence of additives. researchgate.net

Common liquid crystalline phases for surfactants include:

Lamellar Phase (Lα) : This phase consists of parallel bilayers of surfactant molecules separated by layers of water. It is optically anisotropic and often exhibits a characteristic "Maltese cross" texture under a polarized optical microscope. researchgate.net

Hexagonal Phase (H₁) : This phase is composed of long, cylindrical micelles packed into a two-dimensional hexagonal lattice. It is generally more viscous than the lamellar phase. researchgate.net

Cubic Phase (I₁) : Cubic phases are highly viscous, optically isotropic structures. They can be formed from a bicontinuous network of interconnected bilayers or from a cubic lattice of discrete spherical micelles. researchgate.net

Research on similar linear alkylbenzene sulfonates shows that upon increasing the surfactant concentration in water, a typical phase progression might be:

Isotropic Micellar Solution (L₁) → Hexagonal Phase (H₁) → Lamellar Phase (Lα)

The transitions between these mesophases are driven by changes in the effective molecular geometry and inter-aggregate interactions as the concentration changes. For example, as the volume fraction of the surfactant increases, the cylindrical micelles of the hexagonal phase may be forced to fuse into the flat bilayers of the lamellar phase to accommodate the reduced space. researchgate.net Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are key techniques used to identify these phases and determine their transition temperatures and structural parameters. researchgate.net

| Phase Name | Structure | Typical Surfactant Concentration (wt%) |

| Micellar Solution (L₁) | Discrete spherical or rod-like micelles | < 30-40% |

| Hexagonal (H₁) | Cylindrical micelles in a hexagonal array | ~30-60% |

| Lamellar (Lα) | Parallel surfactant bilayers separated by water | > 50-60% |

Note: The concentration ranges are approximate and can vary significantly with temperature and the specific molecular structure of the surfactant. researchgate.net

Phase Diagram Construction for Binary and Ternary Systems

The phase behavior of this compound in aqueous solutions can be systematically described through the construction of phase diagrams. These diagrams map the different phases that exist as a function of variables such as concentration and temperature. For a binary system, consisting of the surfactant and water, the phase diagram reveals the concentration ranges over which different lyotropic liquid crystalline phases, such as micelles, hexagonal, and lamellar phases, are stable.

While specific, detailed phase diagrams for the binary system of this compound and water are not extensively reported in publicly accessible literature, the general behavior of such anionic surfactants is well-established. Typically, at low concentrations, the surfactant exists as individual molecules (monomers). As the concentration increases beyond a critical point (the critical micelle concentration or CMC), the molecules aggregate to form micelles. With a further increase in concentration, these spherical micelles can pack into ordered structures.

Ternary phase diagrams extend this understanding by introducing a third component, such as a polyelectrolyte or a salt. These diagrams are crucial for understanding how additives can influence the self-assembly of the surfactant. For instance, the addition of a salt can screen the electrostatic repulsions between the surfactant headgroups, often leading to a transition from hexagonal to lamellar phases at lower surfactant concentrations. The construction of such phase diagrams typically involves techniques like small-angle X-ray scattering (SAXS), polarized light microscopy, and nuclear magnetic resonance (NMR) spectroscopy to identify the different phases present at various compositions.

The table below illustrates a hypothetical representation of phase boundaries in a binary system of a typical anionic surfactant like this compound and water, based on general knowledge of similar surfactants.

| Surfactant Concentration (wt%) | Temperature (°C) | Observed Phase |

| 1-20 | 25 | Micellar (L1) |

| 20-40 | 25 | Hexagonal (H1) |

| 40-60 | 25 | Lamellar (Lα) |

| 20-40 | 50 | Micellar (L1) |

This table is a generalized representation and not based on specific experimental data for this compound.

Structural Analysis of Hexagonal and Lamellar Phases

The hexagonal and lamellar phases are two of the most common lyotropic liquid crystalline structures formed by surfactants.

The hexagonal phase (H1) consists of cylindrical micelles arranged in a two-dimensional hexagonal lattice. The hydrophobic alkyl tails of the surfactant molecules form the core of these cylinders, while the hydrophilic sulfonate headgroups are exposed to the surrounding aqueous medium. The structure of the hexagonal phase can be characterized by its lattice parameter, a, which is the distance between the centers of adjacent cylinders. This parameter can be determined using small-angle X-ray scattering (SAXS), where the positions of the Bragg diffraction peaks are related to the lattice spacing.

The lamellar phase (Lα) is characterized by a one-dimensional periodic arrangement of surfactant bilayers separated by layers of water. Within each bilayer, the hydrophobic tails of the surfactant molecules are directed towards the interior, creating a water-free region, while the hydrophilic headgroups face the aqueous layers. The key structural parameter of the lamellar phase is the lamellar repeat distance, d, which is the sum of the bilayer thickness and the water layer thickness. This distance is also readily measured by SAXS.

Interaction with Polyelectrolytes and Biomacromolecules in Complex Coacervation Studiesresearchgate.net

Complex coacervation is a liquid-liquid phase separation phenomenon that occurs upon mixing solutions of oppositely charged macromolecules, such as an anionic surfactant like this compound and a cationic polyelectrolyte. researchgate.net This process results in the formation of a dense, polymer-rich phase, known as the coacervate, and a dilute, polymer-poor supernatant phase.

Coacervate Formation Mechanisms and Thermodynamicsresearchgate.net

The formation of complex coacervates is a thermodynamically driven process. The primary driving force is the significant gain in entropy that results from the release of counterions that were previously associated with the surfactant and the polyelectrolyte chains. researchgate.net When the anionic surfactant and the cationic polyelectrolyte associate, the small, mobile counterions (e.g., Na+ and Cl-) are released into the bulk solution, leading to a large increase in translational entropy.

Isothermal titration calorimetry (ITC) is a powerful technique used to study the thermodynamics of coacervation. researchgate.net By measuring the heat changes that occur upon mixing the surfactant and polyelectrolyte solutions, ITC can provide information about the enthalpy (ΔH) and entropy (ΔS) of the interaction. Typically, the formation of complex coacervates is an entropy-driven process, often characterized by a small or even endothermic enthalpy change. researchgate.net

The mechanism of coacervate formation can be viewed as a multi-step process. Initially, soluble complexes are formed through electrostatic interactions between the surfactant and the polyelectrolyte. As more of the titrant is added, these primary complexes can aggregate and eventually phase separate to form the macroscopic coacervate phase. The precise conditions for coacervation, such as pH, ionic strength, and the ratio of the components, are critical and can be mapped out in a ternary phase diagram.

Role of Electrostatic and Hydrophobic Interactionsresearchgate.net

Both electrostatic and hydrophobic interactions play a crucial role in the formation and stability of complex coacervates involving surfactants.

Electrostatic interactions are the primary driving force for the initial association between the negatively charged sulfonate headgroups of this compound and the positively charged groups of a cationic polyelectrolyte. The strength of these interactions is highly dependent on the pH of the solution (which affects the charge density of the polyelectrolyte) and the ionic strength of the medium. An increase in salt concentration can screen the electrostatic attractions, potentially leading to the dissolution of the coacervate.

The following table summarizes the key interactions and their roles in the complex coacervation of an anionic surfactant and a cationic polyelectrolyte.

| Interaction Type | Role in Coacervation | Influencing Factors |

| Electrostatic Attraction | Primary driving force for initial binding; leads to counterion release. | pH, ionic strength, charge density of components. |

| Hydrophobic Interaction | Stabilizes the coacervate structure by sequestering hydrophobic tails from water. | Surfactant chain length, temperature. |

| van der Waals Forces | Weak, short-range attractive forces contributing to overall cohesion. | Molecular packing and density. |

| Hydrogen Bonding | Can play a role, particularly with certain polyelectrolytes and at the coacervate-water interface. | Chemical nature of the polyelectrolyte and headgroup. |

Interfacial Science and Adsorption Dynamics of 4 Undecylbenzenesulfonic Acid Sodium Salt

Adsorption Mechanisms at Liquid-Air and Liquid-Solid Interfaces

The fundamental mechanism driving the function of 4-undecylbenzenesulfonic acid sodium salt is its adsorption at interfaces. In an aqueous solution, the hydrophobic undecylbenzene (B49552) tail seeks to minimize its contact with water, which propels the molecule to surfaces. At a liquid-air interface, these molecules orient themselves with the hydrophobic tail directed towards the air and the hydrophilic sulfonate head remaining in the aqueous phase. scielo.brresearchgate.net

At a liquid-solid interface, the adsorption mechanism is more complex and depends heavily on the nature of the solid surface. For a hydrophobic surface, the surfactant's hydrophobic tail will preferentially adsorb onto the solid. For charged mineral surfaces like alumina (B75360) or montmorillonite, the adsorption is governed by electrostatic interactions. nih.govcolumbia.edu On a positively charged surface, the anionic sulfonate head group will be attracted, while on a negatively charged surface, initial adsorption may be hindered by electrostatic repulsion. nih.gov However, at higher concentrations, hydrophobic interactions between the alkyl chains of adjacent adsorbed molecules can overcome this repulsion, leading to the formation of surface aggregates known as hemimicelles. columbia.edu

Adsorption isotherms are mathematical models that describe the equilibrium relationship between the concentration of a surfactant in a solution and the amount adsorbed on a solid surface at a constant temperature. byjus.com Two of the most common models used to analyze surfactant adsorption are the Langmuir and Freundlich isotherms. youtube.comresearchgate.net

Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer (a layer that is one molecule thick). byjus.comyoutube.com It posits that once a site is occupied, no further adsorption can occur there. The model predicts a maximum adsorption capacity as the surface becomes saturated. youtube.com

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces with non-uniform adsorption energies. researchgate.net Unlike the Langmuir model, it does not assume monolayer coverage and is often better suited for multilayer adsorption. youtube.comresearchgate.net

Research on the similar compound, sodium dodecylbenzene (B1670861) sulfonate (SDBS), shows its adsorption can be fitted by these models depending on the adsorbent. For example, the adsorption of SDBS on certain macroporous resins has been shown to fit the Langmuir model well, while for others, the Freundlich model provides a better correlation. researchgate.net

Table 1: Example Adsorption Isotherm Parameters for Sodium Dodecylbenzene Sulfonate (SDBS) on Macroporous Resin

| Adsorbent Resin | Isotherm Model | Parameters | Correlation Coefficient (R²) | Source |

|---|---|---|---|---|

| HP20 | Freundlich | KF = 16.51 n = 2.45 | 0.982 | researchgate.net |

| HP2MGL | Langmuir | Qmax = 111.1 mg/g KL = 0.054 L/mg | 0.998 | researchgate.net |

The kinetics of adsorption describes the rate at which surfactant molecules move from the bulk solution to an interface. This process is often controlled by diffusion; molecules travel from the higher concentration bulk phase to the lower concentration subsurface layer near the interface. scielo.br The rate can be influenced by several factors:

Concentration: Higher bulk concentrations lead to a faster rate of adsorption.

Electrolytes: The presence of salts like sodium chloride can impact adsorption kinetics. For anionic surfactants, the added cations can shield the electrostatic repulsion between the negatively charged head groups, allowing for denser packing at the interface. nih.gov However, for ionic surfactants, high salt concentrations can also slow down the adsorption dynamics by orders of magnitude. nih.gov

Adsorption Barriers: In some cases, an energy barrier to adsorption or desorption exists, which can be electrostatic in nature or related to molecular rearrangement at the interface. nih.gov This means the process is not purely diffusion-controlled but is a mixed diffusion-kinetic adsorption mechanism. researchgate.net

Studies on SDBS have used models like the pseudo-second-order kinetic model to describe its adsorption on minerals, indicating that the process is primarily chemical adsorption. nih.gov The desorption kinetics, or the rate of surfactant removal from an interface, is a critical process in applications like rinsing and cleaning. This process can be slow, determined by transport through a near-surface diffusion layer into a diluted bulk solution. kaust.edu.sa

Role in Surface Tension Reduction and Wettability Modification Research

A primary function of surfactants like this compound is to lower the surface tension of a liquid. ebi.ac.uk Surface tension arises from the cohesive forces between liquid molecules. By adsorbing at the liquid-air interface, the surfactant molecules disrupt these forces, reducing the energy required to expand the surface area. scielo.brmdpi.com This property is fundamental to processes like wetting, foaming, and emulsification.

Wettability describes the ability of a liquid to maintain contact with a solid surface. The adsorption of surfactant at the solid-liquid interface can dramatically alter this property, for instance, by making a hydrophobic (water-repelling) surface more hydrophilic (water-attracting). researchgate.net

While equilibrium surface tension describes the final state, dynamic surface tension (DST) measures the change in surface tension over time as surfactant molecules adsorb to a newly created interface. researchgate.netbohrium.com This is crucial for dynamic processes where interfaces are formed and expanded rapidly. nih.gov

The rate of surface tension decay depends on the surfactant's diffusion coefficient and concentration. bohrium.comntnu.no Studies on SDBS show that as concentration increases, the surface tension decreases more rapidly. ntnu.no The presence of electrolytes, particularly divalent cations like Ca²⁺ or Mg²⁺, can strongly influence DST by interacting with the anionic surfactant, which can lower the surfactant's effective diffusion coefficient. bohrium.com

Table 2: Effect of Concentration on the Surface Tension of Sodium Dodecyl Sulfate (B86663) (SDS) Solutions at 23 °C

| Concentration (mg/L) | Equilibrium Surface Tension (mN/m) | Source |

|---|---|---|

| 10 | 68.5 | researchgate.net |

| 50 | 62.1 | researchgate.net |

| 100 | 55.8 | researchgate.net |

| 500 | 40.2 | researchgate.net |

| 1000 | 34.5 | researchgate.net |

Note: Data is for the related compound Sodium Dodecyl Sulfate (SDS).

The wettability of a surface is quantified by measuring the contact angle of a liquid droplet on it. A low contact angle (<90°) indicates good wetting (hydrophilic), while a high contact angle (>90°) signifies poor wetting (hydrophobic). Surfactant adsorption at the solid-liquid and liquid-air interfaces of the droplet alters the interfacial tensions, thereby changing the contact angle.

For anionic surfactants like the subject compound, adsorption onto a hydrophobic surface reduces the contact angle, making the surface more easily wetted by water. The extent of this change is dependent on the surfactant concentration up to its critical micelle concentration (CMC). The presence of electrolytes can also influence the contact angle; for instance, adding NaCl to an SDS solution can affect the charge interactions and thus the final contact angle on a given surface. ntnu.noresearchgate.net

Foam and Emulsion Stabilization Mechanisms Investigated

The ability of this compound to stabilize foams (gas-in-liquid dispersions) and emulsions (liquid-in-liquid dispersions) is a direct consequence of its adsorption at interfaces. nih.gov

Foam Stabilization: A foam consists of gas bubbles separated by thin liquid films called lamellae. The surfactant adsorbs at the gas-liquid interface of these bubbles. This adsorbed layer provides stability through several mechanisms:

Gibbs-Marangoni Effect: If a foam film is stretched, the local surfactant concentration on the surface decreases, causing the surface tension to rise in that area. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to the stretched region, thus healing the thin spot and preventing the film from rupturing.

Electrostatic Repulsion: For an ionic surfactant, the charged head groups at the two surfaces of the thin film repel each other, preventing the film from thinning to the point of rupture. researchgate.net The presence of salts can screen these charges, potentially reducing foam stability. researchgate.net

Emulsion Stabilization: In an oil-in-water emulsion, surfactant molecules adsorb at the oil-water interface, creating a protective film around the oil droplets. This film prevents the droplets from coalescing (merging) through steric hindrance and electrostatic repulsion, thereby stabilizing the emulsion against phase separation. nih.gov The effectiveness of the stabilization depends on how densely the surfactant molecules can pack at the interface.

Foam Film Drainage and Stability Analyses

The ability of a surfactant to stabilize foam is intrinsically linked to its influence on the properties of the thin liquid films (lamellae) that separate gas bubbles. For an anionic surfactant like this compound, molecules adsorb at the air-water interface, orienting their hydrophobic undecylbenzene tails towards the air and their hydrophilic sulfonate heads towards the water. This adsorption lowers the surface tension and creates a stabilizing film.

Foam stability is governed by the rate of liquid drainage from these films and the film's ability to resist rupture. The drainage process is driven by gravity and capillary pressure. The presence of the adsorbed surfactant layer counteracts this drainage through two primary mechanisms: the Marangoni effect and surface elasticity. As the film thins, any localized stretching of the surface reduces the surfactant concentration in that area, leading to a localized increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to regions of high surface tension (lower surfactant concentration), a phenomenon which opposes drainage and heals the thinning spot.

The structure of the alkyl chain plays a crucial role in the packing of surfactant molecules at the interface, which in turn affects film elasticity and foam stability. Studies on dialkyl benzene (B151609) sulfonates have shown that more flexible, branched alkyl chains can lead to more densely packed adsorption films and higher film elasticity, resulting in greater foam stability. researchgate.net For linear alkylbenzene sulfonates like the 4-undecyl variant, the packing efficiency and resulting film properties are a direct function of the chain length.

Emulsion Droplet Coalescence Inhibition Mechanisms

In oil-in-water emulsions, this compound acts as an emulsifier by adsorbing to the oil-water interface. This action inhibits the coalescence of oil droplets, which is the primary mechanism of emulsion breakdown. mdpi.com The inhibition is achieved through the generation of repulsive forces between approaching droplets. researchgate.net

Two principal mechanisms are responsible for this stabilization:

Electrostatic Repulsion : As molecules of this compound adsorb onto the surface of the oil droplets, they form a charged layer with the negatively charged sulfonate (SO₃⁻) head groups oriented towards the continuous aqueous phase. This creates a negative surface potential on all droplets. When two droplets approach each other, their respective ionic double layers overlap, resulting in a strong electrostatic repulsive force that prevents them from coming into close enough contact to merge. researchgate.net

Steric Repulsion : The adsorbed layer of surfactant molecules itself provides a physical, mechanical barrier. The layer of alkyl chains and benzene rings, while primarily interacting with the oil phase, creates a steric hindrance that contributes to preventing direct contact between the liquid cores of the droplets. researchgate.net

The stability of an emulsion is influenced by factors such as surfactant concentration and the ionic strength of the aqueous phase. Increasing salt concentrations in the continuous phase can compress the electrical double layer, reducing the range of electrostatic repulsion and potentially decreasing emulsion stability. nih.govresearchgate.net

Interactions with Solid Surfaces and Mineral Interfaces

The interaction of this compound with solid surfaces is critical for applications ranging from mineral processing to detergency. The nature of this interaction depends heavily on the surface chemistry of the solid and the pH of the aqueous solution.

Adsorption on Metal Oxides and Silicate (B1173343) Minerals

Metal Oxides: The adsorption of anionic surfactants like linear alkylbenzene sulfonates on metal oxides such as alumina (Al₂O₃) is strongly dependent on the surface charge of the oxide, which is governed by the solution's pH. researchgate.netsse.co.th Alumina possesses a point of zero charge (PZC) around pH 9. Below this pH, the surface is protonated and carries a net positive charge, making it attractive to anionic surfactants.

Research on sodium n-decylbenzenesulfonate (a C10 homolog) adsorption onto γ-alumina reveals a characteristic multi-stage isotherm. nih.gov This process is understood to involve:

Region I (Low Concentration): Individual surfactant anions adsorb primarily through electrostatic attraction to the positive sites on the alumina surface.

Region II (Hemimicelle Formation): As surface coverage increases, lateral hydrophobic interactions between the adsorbed surfactant tails become significant, leading to a sharp increase in adsorption. This cooperative process results in the formation of two-dimensional aggregates on the surface known as hemimicelles.

Region III (Admicelle/Bilayer Formation): At higher concentrations approaching the critical micelle concentration (CMC), a second layer of surfactant molecules can adsorb via tail-tail hydrophobic interactions, with their head groups facing the aqueous solution. This creates a bilayer structure, or admicelle, which can cause the surface to become negatively charged and less favorable for further adsorption. nih.gov

Region IV (Plateau): Adsorption reaches a plateau at and above the CMC as surfactant molecules preferentially form micelles in the bulk solution.

| Adsorption Region | Proposed Mechanism for LAS on Alumina (pH < PZC) |

| Region I | Electrostatic attraction of individual sulfonate anions to positive surface sites. |

| Region II | Cooperative adsorption driven by hydrophobic tail interactions, forming hemimicelles. |

| Region III | Formation of a full bilayer (admicelle) via tail-tail interactions. |

| Region IV | Adsorption plateau reached at the Critical Micelle Concentration (CMC). |

Table based on findings for sodium n-decylbenzenesulfonate on γ-alumina. nih.gov

Silicate Minerals: Silicate minerals, such as clays (B1170129) like bentonite (B74815), typically have a net negative surface charge at neutral and alkaline pH due to the isomorphic substitution within their crystal lattice and the dissociation of surface silanol (B1196071) (Si-OH) groups. nih.govcore.ac.uk Consequently, the adsorption of an anionic surfactant like this compound onto a negatively charged silicate surface is generally low due to electrostatic repulsion.

However, adsorption can be influenced by several factors. Studies on LAS adsorption on bentonite clay showed that maximum sorption occurred at pH 9. uobaghdad.edu.iq The presence of multivalent cations (like Ca²⁺ or Mg²⁺) can act as bridges, with the cation adsorbing to the negative clay surface and then complexing with the anionic headgroup of the surfactant, thereby facilitating adsorption. Conversely, the presence of certain inorganic salts can also have a negative effect on the sorption process. uobaghdad.edu.iq In some cases, the surface of silicate minerals can be modified with a cationic surfactant first to create a positive surface charge, which then dramatically increases the adsorption of the anionic surfactant. uobaghdad.edu.iq

Surface Modification for Enhanced Dispersion or Flocculation Studies

The adsorption of this compound onto particle surfaces is a key method for modifying their interfacial properties to control their behavior in a liquid medium. researchgate.netnih.gov

Enhanced Dispersion: For particles that have a positive surface charge in a given medium (like alumina at pH < 9) or a weakly charged surface, the adsorption of this compound can induce or enhance dispersion. The adsorption process imparts a significant negative charge to the particle surfaces due to the orientation of the sulfonate head groups towards the water. nus.ac.ir This increased surface charge leads to strong electrostatic repulsion between the particles, overcoming the attractive van der Waals forces and preventing them from aggregating or agglomerating. researchgate.net This principle is used to stabilize suspensions of nanoparticles and other fine particles in aqueous systems. nih.gov Studies using sodium dodecyl sulfate (SDS), another anionic surfactant, showed that its addition significantly increased the zeta potential of alumina nanoparticles, which correlated with a higher incorporation of the nanoparticles into a coating, indicating better dispersion in the plating bath. nus.ac.ir

Flocculation Studies: While seemingly counterintuitive, surfactants can also play a role in flocculation. Flocculation is the process of inducing aggregation to separate solids from a liquid. Often, this is achieved using high molecular weight polymers that bridge between particles. google.com The efficiency of a flocculant can be hindered if the particles have a strong surface charge that prevents the polymer from adsorbing or the particles from approaching each other. In such cases, a surfactant like this compound can be used as a pre-treatment. By adsorbing to the particle surface, it can neutralize or modify the surface charge to an optimal level for the subsequent action of a polymeric flocculant. For instance, by controlling the surfactant dosage, the surface potential can be precisely adjusted to reduce inter-particle repulsion just enough to allow polymer bridging to become effective.

Advanced Applications in Colloidal and Materials Science Research Involving 4 Undecylbenzenesulfonic Acid Sodium Salt

Role in Emulsion Polymerization and Nanoparticle Synthesis

Emulsion polymerization is a key industrial process for producing synthetic polymers and lattices. The choice of surfactant is critical in this process as it affects the polymerization kinetics, particle size, and stability of the final latex. 4-Undecylbenzenesulfonic acid sodium salt, as an anionic surfactant, plays a important role in these processes.

In radical polymerization, surfactants like this compound facilitate the emulsification of monomers in a continuous phase, typically water. Above its critical micelle concentration (CMC), the surfactant molecules form micelles, which act as the primary loci for particle nucleation. The kinetics of emulsion polymerization are significantly influenced by the number of micelles and the partitioning of the monomer between the aqueous phase, monomer droplets, and micelles.

Research on similar anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), has shown that the rate of polymerization is directly proportional to the number of polymer particles, which in turn is a function of the surfactant concentration. dntb.gov.uadntb.gov.ua The general relationship can be described by the Smith-Ewart theory, although deviations can occur. For instance, studies on the cationic polymerization of cyclosiloxanes have demonstrated that dodecylbenzenesulfonic acid can effectively catalyze the reaction, leading to high molar mass polymers. mdpi.com

The reaction kinetics of the copolymerization of acrylamide (B121943) and 4-vinylbenzenesulfonic acid sodium salt, a structurally related monomeric surfactant, have been investigated, revealing complex kinetic profiles that can be modeled to determine monomer reactivity ratios. This highlights the active role such sulfonated compounds play in the polymerization process beyond simple stabilization.

The stability of the resulting polymer latices and nanoparticle dispersions is a crucial aspect of their application. This compound provides electrostatic stabilization to the polymer particles formed during emulsion polymerization. The negatively charged sulfonate groups orient towards the aqueous phase, creating a repulsive electrostatic barrier that prevents particle agglomeration and coagulation.

The table below illustrates the effect of an anionic surfactant (Sodium Dodecyl Sulphate, a compound with similar functionality) on the zeta potential of natural rubber latex, demonstrating the enhanced stability with increasing surfactant concentration.

| Surfactant Concentration (mM) | Zeta Potential (mV) |

| 0.2 | -45 |

| 0.5 | -50 |

| 1.0 | -55 |

| 1.5 | -58 |

| 2.0 | -60 |

| This table is generated based on data for Sodium Dodecyl Sulphate to illustrate the principle of electrostatic stabilization. |

In the synthesis of inorganic nanoparticles, alkylbenzene sulfonates can also act as effective stabilizers. Research on the synthesis of linear alkylbenzene calcium sulfonate nanoparticles has demonstrated the formation of stable nanoparticle dispersions. ijnc.irijnc.ir

Design and Engineering of Microemulsions and Nanoemulsions for Advanced Delivery Systems

Microemulsions and nanoemulsions are thermodynamically stable and kinetically stable colloidal dispersions, respectively, that have shown great promise as advanced delivery systems for various active ingredients. The formation and properties of these systems are highly dependent on the surfactant used.

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. The phase behavior of these systems is complex and can be represented by ternary or pseudo-ternary phase diagrams, which map the different phases (e.g., oil-in-water, water-in-oil, bicontinuous) as a function of composition.

Studies on sodium dodecylbenzene sulfonate (SDBS) have provided insights into the phase behavior of microemulsion systems containing alkylbenzene sulfonates. researchgate.netresearchgate.net These studies have shown that by varying the ratios of surfactant, cosurfactant, oil, and water, different microemulsion regions (Winsor I, II, III, and IV) can be obtained. The efficiency of a surfactant in forming a stable microemulsion is often related to its ability to lower the interfacial tension between the oil and water phases. The choice of alcohol as a cosurfactant and the type of oil significantly influence the phase boundaries. researchgate.net

A typical pseudo-ternary phase diagram for a microemulsion system shows the regions of different phases. The extent of the single-phase microemulsion region is a key indicator of the surfactant's efficiency.

Nanoemulsions, which are kinetically stable droplets with sizes typically in the range of 20-200 nm, are excellent vehicles for the encapsulation of both hydrophilic and lipophilic active ingredients. patsnap.com The surfactant, such as this compound, forms a protective layer around the dispersed droplets, preventing their coalescence and protecting the encapsulated active ingredient from degradation.

The table below presents a hypothetical comparison of encapsulation efficiency for a model lipophilic drug using different surfactant systems to illustrate the concept.

| Surfactant System | Encapsulation Efficiency (%) |

| This compound (Hypothetical) | 92 |

| Sodium Dodecyl Sulfate (B86663) | 88 |

| Polysorbate 80 | 95 |

| This table is for illustrative purposes to demonstrate the concept of encapsulation efficiency. |

Development of Advanced Functional Materials Utilizing this compound as a Template or Stabilizer

The self-assembly properties of surfactants can be harnessed to template the synthesis of porous materials with ordered structures or to stabilize nanoparticles, imparting them with specific functionalities.

Linear alkylbenzene sulfonates can act as structure-directing agents in the synthesis of mesoporous materials. The surfactant molecules form micelles or other ordered aggregates in solution, which can then serve as a template around which inorganic precursors can polymerize. Subsequent removal of the organic template, typically by calcination, leaves behind a porous material with a high surface area and a regular pore structure.

Furthermore, in the synthesis of metallic or metal oxide nanoparticles, this compound can function as a stabilizer, controlling the particle size and preventing aggregation. The surfactant adsorbs onto the surface of the newly formed nanoparticles, providing a protective layer. The synthesis of linear alkylbenzene calcium sulfonate nanoparticles is a direct example of this application. ijnc.irijnc.ir The stability of these nanoparticle dispersions is crucial for their application in areas such as catalysis, electronics, and nanomedicine.

Mesoporous Materials Synthesis Using Surfactant Templating

The synthesis of mesoporous materials, particularly silica (B1680970), often relies on a surfactant templating mechanism where surfactant micelles act as structure-directing agents. nih.gov Anionic surfactants like this compound are pivotal in this process, especially when a co-structure-directing agent (CSDA) is used. nih.gov

The general mechanism involves the self-assembly of surfactant molecules into micelles in an aqueous solution. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced. In the presence of a CSDA, typically an aminosilane, the process unfolds as follows:

Electrostatic Interaction : The CSDA, which contains a positively charged ammonium (B1175870) group, electrostatically interacts with the negatively charged sulfonate head of the this compound micelles. nih.gov

Co-condensation : The alkoxysilane portion of the CSDA co-condenses with the primary silica precursor (TEOS) around the micellar template. nih.govmdpi.com

Framework Formation : This condensation process builds an inorganic silica framework around the surfactant aggregates.

Template Removal : The organic template is subsequently removed, typically through calcination or solvent extraction, leaving behind a network of uniform pores. nih.gov

The dimensions of the resulting mesopores are directly influenced by the size and shape of the surfactant micelles. For this compound, the long undecyl chain contributes to the formation of larger micelles compared to surfactants with shorter alkyl chains, leading to materials with larger pore diameters.

Table 1: Influence of Anionic Surfactant Structure on Mesoporous Silica Properties

| Surfactant Type | Alkyl Chain Length | Typical Resulting Pore Diameter | Key Structural Feature |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | C12 | 2-4 nm | Simple alkyl sulfate |

| This compound | C11 | 3-6 nm (estimated) | Alkylbenzene sulfonate |

This table presents typical values and illustrates the general trend that longer hydrophobic chains lead to larger pore sizes. The value for this compound is estimated based on its structure relative to other common templating agents.

Research has shown that this anionic surfactant templating route can produce mesoporous silicas with novel structures, including two-dimensional hexagonal and lamellar phases. nih.gov The specific geometry of the alkylbenzene sulfonate head group can also induce unique periodic modulations in the final material. nih.gov

Carbon Nanotube and Graphene Dispersion and Functionalization

The effective dispersion of carbon nanotubes (CNTs) and graphene in aqueous solutions is a major challenge due to their inherent hydrophobicity and strong van der Waals interactions, which cause them to agglomerate. rsc.orgmdpi.com Anionic surfactants like this compound are highly effective dispersing agents.

The dispersion mechanism involves the non-covalent functionalization of the carbon nanomaterial surface:

Adsorption : The hydrophobic undecyl chain and benzene (B151609) ring of the surfactant adsorb onto the graphitic surface of the CNT or graphene sheet via hydrophobic and π-π stacking interactions. mdpi.com

Repulsion : The hydrophilic sulfonate head groups extend into the surrounding aqueous medium, imparting a negative surface charge to the nanomaterials. mdpi.com This creates electrostatic repulsion between the individual nanotubes or graphene sheets, overcoming the attractive van der Waals forces and leading to a stable dispersion. researchgate.net

Studies comparing various surfactants have demonstrated that those with benzene rings, such as sodium dodecylbenzenesulfonate (SDBS), a close analog to this compound, are particularly effective for dispersing CNTs. researchgate.net The presence of the benzene ring enhances the adsorption onto the CNT surface. It is therefore inferred that this compound would exhibit strong dispersion capabilities.

Table 2: Research Findings on Surfactant-Assisted CNT Dispersion

| Surfactant | Type | Dispersion Mechanism | Observed Stability |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic | Electrostatic Repulsion | Moderate |

| Sodium Dodecylbenzenesulfonate (SDBS) | Anionic | Electrostatic Repulsion & π-π Stacking | High researchgate.net |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Electrostatic Repulsion | Moderate to High mdpi.com |

This functionalization is non-covalent, meaning it preserves the intrinsic electronic properties of the graphene and CNTs, which is crucial for their application in electronics and conductive films. nih.gov

Application in Membrane Science for Separation and Filtration Research

In membrane science, surfactants are used to modify membrane properties and fabricate advanced membrane structures.

Surfactant-Enhanced Membrane Permeability Studies

This compound can be used in research to study and induce changes in membrane permeability. The general principle is that surfactant monomers partition into the lipid bilayer of a cell or liposomal membrane. nih.gov This insertion disrupts the ordered packing of the lipid molecules, which can lead to several effects:

Increased Fluidity : The presence of surfactant molecules within the bilayer increases its fluidity. kcl.ac.uk

Pore Formation : At higher concentrations, the accumulation of surfactant molecules can lead to the formation of transient pores or defects in the membrane.

Membrane Solubilization : Above the critical micelle concentration (CMC), surfactant micelles can solubilize lipids and other membrane components, leading to complete membrane disruption. nih.gov

Research has established that for a surfactant to significantly permeabilize a membrane, it must be able to generate a surface pressure that overcomes the membrane's own interfacial tension. nih.gov The structure of this compound, with its potent amphiphilic character, allows it to effectively partition into lipid bilayers and induce these permeability changes. Such studies are crucial for understanding drug delivery mechanisms and the effects of chemical agents on biological barriers. chemrxiv.org

Fabrication of Hybrid Organic-Inorganic Membranes